ピペロチンC

概要

説明

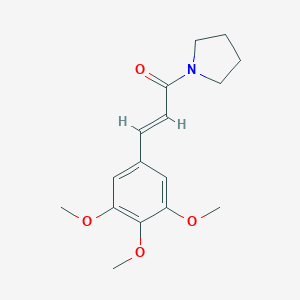

ピペロチンCは、コショウ属(例えば、コショウ・ロロット)の植物から単離された二次代謝産物です。それは抗血小板凝集活性を有するアミドアルカロイドとして知られています。 この化合物は、分子式C16H21NO4、分子量291.34 g/molを持ちます .

2. 製法

合成経路と反応条件: this compoundは、ホーナー・ワズワース・エモンズ反応を含むさまざまな方法で合成できます。 この反応は、無水テトラヒドロフラン中で0°Cでナトリウムヒドリドとp-アニサルデヒドを使用し、this compoundを中程度の収率で生成します . 別の方法は、シュウ酸二水和物を均一触媒として用いたワンポット5成分合成です .

工業的製造方法: this compoundの工業的製造は、通常、コショウ属の植物からの抽出によって行われます。 コショウ・ロロットのメタノール抽出物を活性誘導型単離にかけると、this compoundと他のアミドアルカロイドが得られます .

科学的研究の応用

ピペロチンCは、以下を含む幅広い科学研究の用途があります。

化学: 他の生物活性化合物を合成するための前駆体として使用されます。

作用機序

ピペロチンCは、主に血小板凝集の阻害によってその効果を発揮します。それは、血小板活性化因子とアラキドン酸経路を標的とし、血小板凝集の減少につながります。 この化合物は、細胞膜透過性を高め、ミトコンドリア膜電位を破壊することで、その生物活性を促進します .

類似化合物:

- ピペロチンA

- ピペロチンD

- ピペリン

- サルメンチン

- ペリトリオン

比較: this compoundは、他の類似化合物と比較して、強力な抗血小板凝集活性を持つことでユニークです。 ピペロチンAおよびDも抗血小板特性を示しますが、this compoundは、アラキドン酸および血小板活性化因子によって誘発される血小板凝集の阻害において、より高い有効性を示しました .

コショウ属の別の化合物であるピペリンは、抗炎症作用と抗がん作用で知られていますが、this compoundと同じレベルの抗血小板活性は示しません . サルメンチンとペリトリオンは、サルメンチンが殺虫活性、ペリトリオンが鎮痛作用を示すなど、異なる薬理学的プロファイルを持っています .

生化学分析

Biochemical Properties

Piperlotine C interacts with various biomolecules in biochemical reactions. It has been found to exhibit anti-platelet aggregation activity induced by arachidonic acid

Cellular Effects

It has been found to have anti-platelet aggregation activity This suggests that Piperlotine C may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: Piperlotine C can be synthesized through various methods, including the Horner-Wadsworth-Emmons reaction. This reaction involves the use of sodium hydride and p-anisaldehyde in anhydrous tetrahydrofuran at 0°C, yielding Piperlotine C in moderate yields . Another method involves the use of oxalic acid dihydrate as a homogeneous catalyst in a one-pot five-component synthesis .

Industrial Production Methods: Industrial production of Piperlotine C typically involves the extraction from Piper genus plants. The methanolic extract of Piper lolot is subjected to activity-guided isolation to yield Piperlotine C along with other amide alkaloids .

化学反応の分析

反応の種類: ピペロチンCは、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応は、this compoundに存在する官能基を変換することができます。

置換: 置換反応は、this compound分子に新しい官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が、さまざまな条件下で用いられます。

生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体があり、薬理学的特性が強化されています .

類似化合物との比較

- Piperlotine A

- Piperlotine D

- Piperine

- Sarmentine

- Pellitorine

Comparison: Piperlotine C is unique due to its potent antiplatelet aggregation activity compared to other similar compounds. While Piperlotine A and D also exhibit antiplatelet properties, Piperlotine C has shown higher efficacy in inhibiting platelet aggregation induced by arachidonic acid and platelet activating factor .

Piperine, another compound from the Piper genus, is known for its anti-inflammatory and anti-cancer properties, but it does not exhibit the same level of antiplatelet activity as Piperlotine C . Sarmentine and Pellitorine have different pharmacological profiles, with Sarmentine showing insecticidal activity and Pellitorine being used for its analgesic properties .

特性

IUPAC Name |

(E)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFKYDTUEMTUNY-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703-35-1 | |

| Record name | Pyrrolidine, 1-(3,4,5-trimethoxycinnamoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。